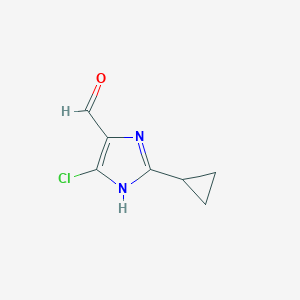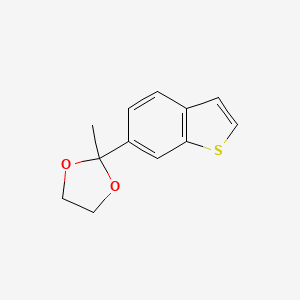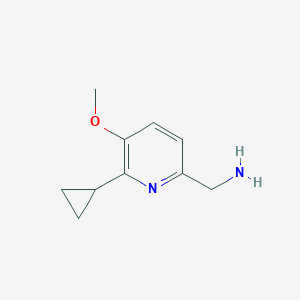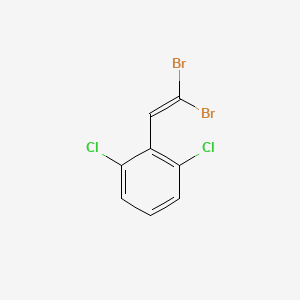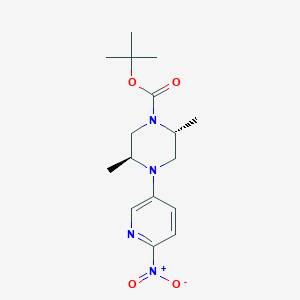
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with a nitropyridine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate diamine and dihaloalkane precursors.
Introduction of the Nitropyridine Group: The nitropyridine group is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the piperazine ring.
tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality during subsequent reactions. This is typically achieved using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitropyridine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups to the piperazine ring.
Aplicaciones Científicas De Investigación
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of complex organic molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine involves its interaction with specific molecular targets. The nitropyridine group can interact with enzymes and receptors, modulating their activity. The piperazine ring provides a scaffold that enhances binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, signal transduction, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 2,5-Dimethylpiperazine-1-carboxylate: Lacks the nitropyridine group, making it less reactive in certain chemical reactions.
2,5-Dimethyl-4-(6-nitropyridin-3-yl)piperazine: Lacks the tert-butyl protection, which can affect its stability and reactivity.
Uniqueness
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine is unique due to the combination of the nitropyridine group and the tert-butyl-protected piperazine ring. This combination provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H24N4O4 |
|---|---|
Peso molecular |
336.39 g/mol |
Nombre IUPAC |
tert-butyl (2R,5S)-2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N4O4/c1-11-10-19(15(21)24-16(3,4)5)12(2)9-18(11)13-6-7-14(17-8-13)20(22)23/h6-8,11-12H,9-10H2,1-5H3/t11-,12+/m0/s1 |
Clave InChI |
YVIXIVOKRYMFMD-NWDGAFQWSA-N |
SMILES isomérico |
C[C@@H]1CN([C@H](CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1CN(C(CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


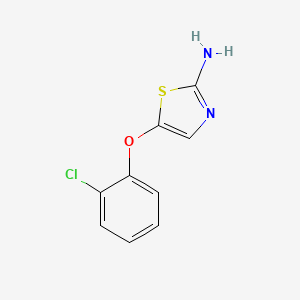

![N-[1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B8696276.png)
![2-Amino-3-[(4-chlorobenzyl)oxy]pyridine](/img/structure/B8696279.png)
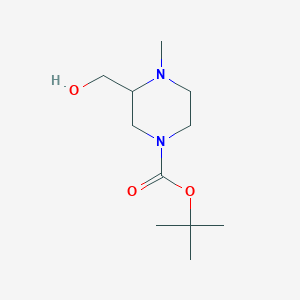


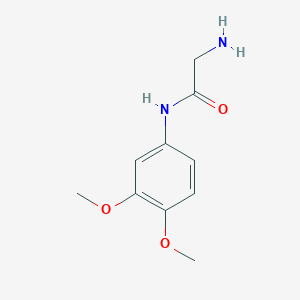
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-2-chloroethan-1-one](/img/structure/B8696304.png)
